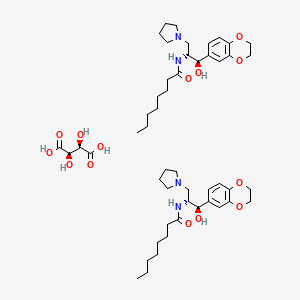
GLO1-IN-60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLO1-IN-60 is a novel potent Glyoxalase 1 (GLO1) inhibitor, demonstrating to penetrate the blood-brain barrier, elevating levels of methylglyoxal in the brain, and reducing depression-like behavior in mice.
Wissenschaftliche Forschungsanwendungen
Glyoxalase 1 in Behavioral and Psychiatric Phenomena Glyoxalase 1 (GLO1) is significantly linked to various behavioral phenotypes and psychiatric conditions. GLO1's role in behavior has been a subject of research, particularly its association with psychiatric diseases like anxiety, depression, schizophrenia, and autism, as well as pain. Understanding GLO1 can provide insights into the pathogenesis of these conditions and the underlying mechanisms, potentially guiding future research in these areas (Distler & Palmer, 2012).
GLO1 and Skeletal Muscle Health GLO1 has been studied in the context of skeletal muscle health, particularly relating to insulin resistance and type 2 diabetes. Reduced GLO1 protein expression can lead to cellular dicarbonyl stress, a condition elevated in obesity and diabetes. Research suggests that GLO1 therapy might be a potential approach for treating insulin resistance and type 2 diabetes, especially considering skeletal muscle's significant role in whole-body metabolism (Mey & Haus, 2018).
GLO1 in Cancer Biology The involvement of GLO1 in cancer biology is multifaceted. It plays a role in tumor suppression, growth, and drug resistance. Increased Glo1 expression is linked to the growth of tumors with high glycolytic activity, making it a biomarker for tumor growth. Additionally, GLO1 inhibitors have shown promise as antitumor agents, indicating its potential as a therapeutic target in cancer treatment (Rabbani et al., 2017).
Metabolic and Vascular Health GLO1 inducer formulation has shown improvements in metabolic and vascular health in overweight and obese populations. This includes enhancements in glycemic control and vascular function. Such findings suggest a treatment potential of GLO1 inducers for metabolic and cardiovascular health, especially in populations at risk due to obesity (Xue et al., 2016).
GLO1 and Anxiety Disorders Studies have indicated a connection between GLO1 and anxiety disorders, with GLO1 potentially serving as a novel target for anxiolytic drug development. However, these findings are not entirely consistent across studies, necessitating further research, particularly at the metabolic level and in clinical applications (Thornalley, 2006).
GLO1 in Mood Disorders GLO1 has been implicated in mood disorders, with studies revealing reduced expression of GLO1 mRNA in patients with mood disorders like major depression and bipolar disorder. This suggests a potential role of GLO1 in the pathophysiology of these conditions (Fujimoto et al., 2008).
Eigenschaften
Produktname |
GLO1-IN-60 |
|---|---|
Molekularformel |
C24H23N3O4S |
Molekulargewicht |
449.525 |
IUPAC-Name |
N-(6-(3,5-Dimethoxyphenethyl)quinolin-8-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3 |
InChI-Schlüssel |
VUWWMSNXOFYCMV-UHFFFAOYSA-N |
SMILES |
O=S(C1=NC=CC=C1)(NC2=C3N=CC=CC3=CC(CCC4=CC(OC)=CC(OC)=C4)=C2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GLO1-IN-60 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



